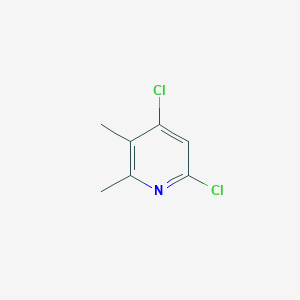

4,6-Dichloro-2,3-dimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCCVZZQCQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306336 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-84-0 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4,6-Dichloro-2,3-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 4,6-dichloro-2,3-dimethylpyridine. Due to the absence of published experimental data for this specific compound, this document outlines a plausible synthetic route based on established chlorination methodologies for pyridine derivatives. Furthermore, predicted analytical and spectroscopic data are presented to aid researchers in the identification and characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through the direct chlorination of the readily available starting material, 2,3-dimethylpyridine (also known as 2,3-lutidine). The electron-donating nature of the two methyl groups activates the pyridine ring towards electrophilic substitution. However, to achieve dichlorination at the 4 and 6 positions, harsh reaction conditions are likely necessary.

A proposed synthetic pathway involves the reaction of 2,3-dimethylpyridine with a chlorinating agent such as chlorine gas in the presence of a suitable solvent and potentially a catalyst at elevated temperatures. The reaction is expected to proceed through a series of electrophilic aromatic substitution reactions.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

2,3-Dimethylpyridine (2,3-Lutidine)

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis with a gas inlet and outlet

-

UV lamp (optional, for initiation)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,3-dimethylpyridine in an inert solvent like carbon tetrachloride.

-

Heat the solution to reflux.

-

Bubble chlorine gas through the solution at a steady rate. The reaction can be initiated or accelerated by UV irradiation.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material and monochlorinated intermediates), stop the flow of chlorine gas and allow the mixture to cool to room temperature.

-

Neutralize the excess HCl and chlorine by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Characterization

The following tables summarize the predicted physical and spectroscopic properties of this compound. These predictions are based on the known properties of the starting material, 2,3-dimethylpyridine, and the expected influence of the two chlorine substituents on the pyridine ring.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.05 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 200-230 °C |

| Melting Point | Potentially a low-melting solid |

Spectroscopic Data (Predicted)

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two singlets for the two methyl groups and one singlet for the aromatic proton. The introduction of two electron-withdrawing chlorine atoms will cause a downfield shift of the remaining aromatic proton compared to the starting material.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Singlet | 1H | H-5 |

| ~2.4-2.6 | Singlet | 3H | 2-CH₃ |

| ~2.3-2.5 | Singlet | 3H | 3-CH₃ |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the chlorine atoms (C-4 and C-6) will be significantly shifted downfield.

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C-2 |

| ~130-135 | C-3 |

| ~145-150 | C-4 |

| ~120-125 | C-5 |

| ~155-160 | C-6 |

| ~20-25 | 2-CH₃ |

| ~15-20 | 3-CH₃ |

2.2.3. Mass Spectrometry (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation is likely to involve the loss of chlorine atoms and methyl groups.

| m/z | Interpretation |

| 175/177/179 | Molecular ion peak [M]⁺ |

| 140/142 | [M - Cl]⁺ |

| 160/162 | [M - CH₃]⁺ |

| 105 | [M - 2Cl]⁺ |

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H stretching |

| 2850-3000 | Methyl C-H stretching |

| 1550-1600 | C=C and C=N stretching (pyridine ring) |

| 1400-1500 | C=C and C=N stretching (pyridine ring) |

| 1000-1200 | C-Cl stretching |

| 700-800 | C-Cl stretching |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification.

Disclaimer: The synthesis protocol and characterization data provided in this document are proposed and predicted, respectively. They have not been experimentally validated. Researchers should exercise caution and adhere to all laboratory safety protocols when attempting any chemical synthesis.

Spectroscopic Analysis of 4,6-Dichloro-2,3-dimethylpyridine: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of 4,6-Dichloro-2,3-dimethylpyridine. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized in the tables below. These tables provide a framework for the presentation of quantitative data for easy reference and comparison.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | s | 1H | H-5 |

| Value | s | 3H | 2-CH₃ |

| Value | s | 3H | 3-CH₃ |

s = singlet

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Value | C-2 |

| Value | C-3 |

| Value | C-4 |

| Value | C-5 |

| Value | C-6 |

| Value | 2-CH₃ |

| Value | 3-CH₃ |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (methyl) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1100-1000 | Strong | C-Cl stretch |

| Other characteristic peaks |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | [M]⁺ (Molecular ion) |

| Value | Value | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| Value | Value | [M+4]⁺ (Isotope peak due to two ³⁷Cl) |

| Other fragment ions |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).

Procedure:

-

Sample Introduction: For a solid sample, it can be introduced directly via a solid probe or dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In electrospray ionization (ESI), a high voltage is applied to a liquid solution of the sample to create an aerosol of charged droplets.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

A Technical Guide to Determining the Solubility of 4,6-Dichloro-2,3-dimethylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4,6-Dichloro-2,3-dimethylpyridine in common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to ascertain its solubility profile. The guide details qualitative and quantitative methods, including the widely used shake-flask technique coupled with analytical quantification by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, a logical workflow for solubility determination is presented to guide experimental design.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Understanding its solubility in various organic solvents is a critical first step in process development, formulation, and various research applications. Solubility dictates the choice of reaction media, purification methods, and formulation excipients. This guide provides a framework for systematically determining the solubility of this compound.

Predicted Solubility Profile

Based on the structural features of this compound (a chlorinated and alkylated pyridine ring), a qualitative prediction of its solubility in common organic solvent classes can be made. The presence of the polar pyridine nitrogen and the nonpolar methyl and chloro groups suggests a degree of solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecule has some polarity. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | Dipole-dipole interactions between the solvent and the polar pyridine ring are expected to facilitate dissolution. |

| Nonpolar | Toluene, Hexane | Moderate to Low | The presence of two methyl groups and two chlorine atoms contributes to some nonpolar character, allowing for some interaction with nonpolar solvents. However, the polar pyridine core will limit high solubility. |

| Ethers | Diethyl ether, THF | Moderate | Ethers have intermediate polarity and can engage in dipole-dipole interactions, suggesting moderate solubility. |

| Esters | Ethyl acetate | Moderate | Similar to ethers, esters have intermediate polarity and are likely to be moderate solvents for this compound. |

Note: This table presents a qualitative prediction. Experimental verification is essential for quantitative data.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

These initial tests provide a rapid assessment of solubility in various solvents and help in selecting appropriate solvents for quantitative analysis.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.2 mL increments.

-

After each addition, vortex or shake the test tube vigorously for 30 seconds.

-

Visually observe if the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at that approximate concentration.

The shake-flask method is a reliable technique for determining thermodynamic solubility.[1][2][3] It involves equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved solute in the supernatant.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Analytical Methods for Quantification

HPLC is a highly accurate and precise method for determining the concentration of a solute in a saturated solution.[4][5]

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water or a suitable buffer is a common starting point.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.[4]

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the solvent, accounting for the dilution factor.

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[6][7]

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine its λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[8]

-

Sample Analysis: Measure the absorbance of the diluted supernatant at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility.

Factors Influencing Solubility

Several factors can affect the solubility of an organic compound and should be controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[9]

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[10][11]

-

Molecular Structure: The size and presence of functional groups on the solute molecule influence its interactions with the solvent.[9][12]

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being tested.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is in equilibrium with the most stable solid form of the compound. The shake-flask method is designed to measure thermodynamic solubility.[13][14][15]

-

Kinetic Solubility: This is often measured in high-throughput screening and refers to the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[13][14][15]

For drug development and process chemistry, thermodynamic solubility is the more relevant parameter.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the solubility of an organic compound.

References

- 1. quora.com [quora.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. rootspress.org [rootspress.org]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Purity analysis of 4,6-Dichloro-2,3-dimethylpyridine by HPLC

An In-Depth Technical Guide to the Purity Analysis of 4,6-Dichloro-2,3-dimethylpyridine by High-Performance Liquid Chromatography

Introduction

This compound is a halogenated pyridine derivative of significant interest in chemical synthesis, serving as a key building block for pharmaceuticals and agrochemicals. The purity of such intermediates is critical, as impurities can affect reaction yields, introduce unwanted byproducts, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and accuracy.[1][2]

This technical guide provides a comprehensive, representative method for the purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The methodologies and data presented are intended to serve as a detailed framework for researchers, scientists, and drug development professionals to establish and validate a robust purity testing protocol.

Experimental Protocol

This section details the complete experimental procedure for the HPLC purity analysis, from reagent and sample preparation to the specific chromatographic conditions.

Instrumentation and Materials

-

Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatographic Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents and Solvents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Trifluoroacetic Acid (TFA), HPLC grade

-

This compound reference standard (purity ≥ 99.5%)

-

Sample batch of this compound for analysis

-

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

-

Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample batch into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

Chromatographic Conditions

The separation of this compound from its potential impurities is achieved using the following conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 258 nm (Note: The optimal wavelength should be determined by analyzing the UV spectrum of the main compound).[3][4]

-

Injection Volume: 10 µL

-

Run Time: 30 minutes

-

Gradient Program: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The program is detailed in Table 1.

Data Presentation and Analysis

Quantitative data from the HPLC analysis is summarized in the following tables. This includes the gradient program, system suitability results, and a representative purity analysis of a sample batch.

Table 1: HPLC Gradient Program

| Time (minutes) | Mobile Phase A (%) (0.1% TFA in Water) | Mobile Phase B (%) (0.1% TFA in ACN) |

| 0.0 | 70 | 30 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system is verified by performing five replicate injections of the standard solution. The results must meet the acceptance criteria outlined in Table 2 to ensure the validity of the subsequent sample analyses.

Table 2: System Suitability Test (SST) Results (n=5)

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |

| Theoretical Plates (N) | ≥ 2000 | 8500 |

| Reproducibility of Peak Area (%RSD) | ≤ 2.0% | 0.45% |

| Reproducibility of Retention Time (%RSD) | ≤ 1.0% | 0.12% |

Purity Analysis of a Representative Batch

The sample solution is injected and the chromatogram is recorded. The area of each impurity peak is determined and used to calculate the purity of the batch based on the principle of area percent normalization.

Table 3: Purity Analysis of a Representative Batch of this compound

| Peak ID | Retention Time (min) | Peak Area | Area (%) |

| Impurity 1 | 4.85 | 15,800 | 0.08 |

| Impurity 2 | 7.21 | 29,650 | 0.15 |

| This compound | 10.54 | 19,850,500 | 99.63 |

| Impurity 3 | 12.33 | 11,920 | 0.06 |

| Impurity 4 | 15.67 | 15,880 | 0.08 |

| Total | 19,923,750 | 100.00 |

The purity is calculated as: Purity (%) = (Peak Area of Main Compound / Total Peak Area) x 100

Visualization of Experimental Workflow

The logical flow of the purity analysis protocol is visualized in the diagram below, from initial preparation to the final data reporting.

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

This technical guide outlines a robust and reproducible RP-HPLC method for determining the purity of this compound. The described protocol, including detailed chromatographic conditions, system suitability criteria, and data analysis procedures, provides a solid foundation for quality control and batch release testing in research and manufacturing environments. This method can be further validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision for its intended use.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Thermal Stability and Decomposition of 4,6-Dichloro-2,3-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 4,6-Dichloro-2,3-dimethylpyridine is not publicly available. This guide provides a comprehensive framework based on the known reactivity of related chemical structures and outlines detailed experimental protocols for its characterization. The data presented in the tables are illustrative templates pending experimental verification.

Introduction

This compound, a substituted pyridine derivative, holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and reaction conditions, as well as for predicting potential degradation pathways that could impact product purity and yield. This technical guide outlines the anticipated thermal behavior of this compound and provides detailed experimental protocols for its analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Predicted Thermal Behavior and Decomposition

Based on the chemical structure, which incorporates both chlorine and methyl substituents on a pyridine ring, the thermal decomposition of this compound is anticipated to proceed via complex pathways. Upon heating, the molecule is likely to degrade, emitting toxic and corrosive fumes.

Anticipated Decomposition Products:

-

Hydrogen Chloride (HCl): Arising from the cleavage of the carbon-chlorine bonds.

-

Nitrogen Oxides (NOx): Resulting from the fragmentation of the pyridine ring.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): As products of combustion if the decomposition occurs in the presence of oxygen.

-

Phosgene (COCl2): A potential toxic byproduct in oxidative environments.[1]

-

Various Chlorinated and Alkylated Organic Fragments: Resulting from incomplete combustion and side reactions.

The presence of methyl groups may influence the initial decomposition temperature compared to unsubstituted chloropyridines. The overall thermal stability will be a function of the bond dissociation energies within the molecule, with the C-Cl bonds being likely points of initial cleavage.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can identify melting point, phase transitions, and decomposition onsets.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is to be used.

-

Atmosphere: The experiment should be conducted under an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: The resulting DSC thermogram should be analyzed to determine the onset temperature of any endothermic or exothermic events, which may correspond to melting or decomposition. The enthalpy change (ΔH) for these events should be calculated from the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to quantify mass loss associated with decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: A calibrated Thermogravimetric Analyzer is to be used.

-

Atmosphere: The analysis should be performed under both an inert nitrogen atmosphere and an oxidative air atmosphere (in separate runs) with a purge rate of 50 mL/min to understand the decomposition behavior in different environments.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak). The percentage of mass loss at each decomposition step should be quantified.

Data Presentation (Illustrative)

The following tables are templates for summarizing the quantitative data obtained from DSC and TGA experiments.

Table 1: Summary of DSC Data for this compound

| Parameter | Value | Unit |

| Melting Point (Onset) | TBD | °C |

| Enthalpy of Fusion (ΔH_fus) | TBD | J/g |

| Decomposition Onset (Exotherm) | TBD | °C |

| Enthalpy of Decomposition (ΔH_decomp) | TBD | J/g |

| TBD: To be determined by experimental analysis. |

Table 2: Summary of TGA Data for this compound

| Parameter | Atmosphere | Value | Unit |

| Onset of Decomposition (T_onset) | Nitrogen | TBD | °C |

| Temperature of Max. Mass Loss (T_peak) | Nitrogen | TBD | °C |

| Residual Mass at 600°C | Nitrogen | TBD | % |

| Onset of Decomposition (T_onset) | Air | TBD | °C |

| Temperature of Max. Mass Loss (T_peak) | Air | TBD | °C |

| Residual Mass at 600°C | Air | TBD | % |

| TBD: To be determined by experimental analysis. |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental protocols for the thermal analysis of this compound.

Caption: Workflow for DSC analysis of this compound.

Caption: Workflow for TGA analysis of this compound.

Conclusion

A comprehensive understanding of the thermal properties of this compound is crucial for its safe and effective use in research and development. While specific experimental data is currently lacking, the provided protocols for DSC and TGA offer a robust framework for obtaining this critical information. The anticipated decomposition pathways highlight the need for appropriate safety precautions during handling and thermal processing of this compound. The data generated from these studies will be invaluable for process optimization, safety assessments, and regulatory submissions in the pharmaceutical and chemical industries.

References

Potential applications of 4,6-Dichloro-2,3-dimethylpyridine in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of Dichloropyridine Scaffolds in Medicinal Chemistry, with Reference to 4,6-Dichloro-2,3-dimethylpyridine Analogs

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability make it a privileged heterocycle in drug discovery. Dichlorinated pyridine and pyrimidine derivatives, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active molecules. The chlorine atoms provide reactive handles for nucleophilic substitution, allowing for the introduction of diverse functionalities and the exploration of chemical space. This guide explores the potential of the this compound scaffold by examining the established applications of its structural analogs.

Synthetic Utility and Key Reactions

The primary utility of dichloropyridine and dichloropyrimidine scaffolds lies in their reactivity towards nucleophiles. The two chlorine atoms can be displaced sequentially, often with regioselectivity influenced by the electronic environment of the ring and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction involving dichloropyridine analogs is nucleophilic aromatic substitution. Various nucleophiles, including amines, alcohols, and thiols, can displace the chloro groups to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reaction is fundamental to the construction of libraries of compounds for biological screening.

Experimental Protocol: General Synthesis of Aminopyrimidine Derivatives

A common synthetic route involves the reaction of a dichloropyrimidine with an amine. For instance, in the synthesis of derivatives of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines have been shown to selectively displace the sulfone group, while anilines and secondary aliphatic amines tend to displace a chloride group.[2]

Example Synthesis of 4,6-dichloro-2-methylpyrimidine:

A method for synthesizing 4,6-dichloro-2-methylpyrimidine has been disclosed, which involves the cyclization of dimethyl malonate and acetamidine hydrochloride, followed by chlorination of the resulting 4,6-dihydroxy-2-methylpyrimidine.[3]

-

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are reacted in methanol. After workup, 4,6-dihydroxy-2-methylpyrimidine is obtained.[3]

-

Step 2: Chlorination: The intermediate is then reacted with a chlorinating agent, such as triphosgene in the presence of N,N-diethylaniline, to yield 4,6-dichloro-2-methylpyrimidine.[3]

A similar synthetic logic could be applied to the synthesis of this compound, starting from appropriate precursors. The subsequent displacement of the chloro groups would then allow for the generation of a diverse library of compounds.

DOT Script for a General Synthetic Workflow:

Caption: General synthetic workflow starting from a dichloropyridine scaffold.

Potential Biological Activities

By analogy to related structures, derivatives of this compound could be explored for a variety of therapeutic applications.

Anticancer Activity

Many pyridine and pyrimidine derivatives exhibit anticancer properties by targeting various components of the cell signaling machinery.

-

Kinase Inhibition: Pyrimidine derivatives are known to act as kinase inhibitors.[4] For example, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2).[5] The general structure of these inhibitors often involves a heterocyclic core (like pyridine or pyrimidine) that anchors the molecule in the ATP-binding pocket of the kinase, with side chains extending to make specific interactions.

-

Aurora Kinase Inhibition: A series of quinazoline derivatives have been developed as orally active selective Aurora Kinase B inhibitors for cancer treatment.[6]

DOT Script for a Simplified Kinase Signaling Pathway:

Caption: Simplified kinase signaling pathway and potential point of inhibition.

Antibacterial and Antifungal Activity

Pyridine derivatives have a long history as antimicrobial agents.[1]

-

Antitubercular Activity: Substituted pyridines have been investigated as potential antitubercular agents. For instance, 4,6-dimethyl-2-(substituted)mercapto-3-(substituted)pyridines have shown activity against Mycobacterium tuberculosis.[7]

-

General Antimicrobial Activity: Pyrimidine derivatives have been reported to possess a broad range of antimicrobial activities.[4][8][9]

Other Potential Applications

-

Thyroid Hormone Receptor Agonism: A pyridazinone derivative, MGL-3196, containing a dichloro-substituted phenyl ring, is a selective thyroid hormone receptor β agonist in clinical trials for dyslipidemia.[10] This highlights the potential for dichlorinated aromatic scaffolds in modulating nuclear hormone receptors.

-

MDM2 Inhibition: Spirooxindoles, which are complex heterocyclic systems, have been developed as potent MDM2 inhibitors for cancer therapy. While structurally distinct, this demonstrates the broad utility of heterocyclic scaffolds in targeting protein-protein interactions.[11]

Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents. For a hypothetical series of compounds derived from this compound, a systematic SAR study would be crucial.

DOT Script for a Hypothetical SAR Logic:

Caption: Hypothetical Structure-Activity Relationship (SAR) exploration.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data for some related pyridine and pyrimidine derivatives. It is important to reiterate that this data is not for this compound itself but for structurally related molecules.

| Compound Class | Target | Activity Metric | Value | Reference |

| Pyridazine Derivatives | CDK2 | IC50 | Varies by substitution | [5] |

| Pyridine Derivatives | M. tuberculosis H37Rv | MIC | 12.5 µg/mL | [7] |

| MGL-3196 | THR-β | Functional Assay | 28-fold selective over THR-α | [10] |

| AA-115/APG-115 | MDM2 | Ki | < 1 nM | [11] |

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is lacking in the reviewed literature, the analysis of its structural analogs provides a strong rationale for its potential as a valuable scaffold in drug discovery. Its synthetic tractability, coupled with the diverse biological activities associated with the dichloropyridine and related heterocyclic motifs, suggests that derivatives of this compound could be promising candidates for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further synthetic and biological exploration of this specific scaffold is warranted.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4,6-Dichloro-2,3-dimethylpyridine Reactivity: A Technical Guide for Drug Development

Introduction

4,6-Dichloro-2,3-dimethylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its disubstituted pyridine core serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The reactivity of the two chlorine atoms at the C4 and C6 positions is of paramount importance for its utility as a synthetic intermediate. Their differential reactivity allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Understanding and predicting the regioselectivity of these reactions is crucial for efficient and controlled synthesis of novel drug candidates.

This in-depth technical guide provides a comprehensive overview of the in silico prediction of this compound reactivity, complemented by a summary of its experimental reactivity profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into the computational and experimental methodologies for harnessing the synthetic potential of this important building block.

Computational Prediction of Reactivity

Modern computational chemistry provides powerful tools to predict and rationalize the reactivity of organic molecules. For this compound, in silico methods are invaluable for forecasting the more reactive site for both nucleophilic attack and oxidative addition in cross-coupling reactions. The primary determinants of its reactivity are the electronic and steric effects imparted by the substituent groups on the pyridine ring.

Theoretical Framework

The prediction of reactivity is grounded in the principles of molecular orbital theory and electrostatics. Key computational approaches include:

-

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure, molecular geometry, and energy of the molecule. This allows for the calculation of various reactivity descriptors.

-

Electrostatic Potential (ESP) Mapping: The ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For electrophilic attack, the LUMO distribution indicates the most likely site for a nucleophile to donate its electrons.

In Silico Reactivity Profile of this compound

In silico analysis of this compound reveals a nuanced reactivity profile:

-

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the two chlorine atoms, renders the ring electron-deficient and susceptible to nucleophilic attack. The methyl groups at the C2 and C3 positions are electron-donating, which can modulate the overall electron density.

-

Steric Hindrance: The methyl group at the C2 position provides significant steric hindrance around the C6-chloro substituent. This steric congestion is a critical factor in dictating the regioselectivity of reactions.

Prediction of Regioselectivity

Computational models predict that the C4 position is significantly more susceptible to nucleophilic attack than the C6 position. This is attributed to:

-

Lower Steric Hindrance: The C4 position is less sterically encumbered compared to the C6 position, which is flanked by a methyl group at C2.

-

LUMO Distribution: DFT calculations are expected to show a larger LUMO coefficient on the C4 carbon, indicating it as the more electrophilic center and the preferred site for nucleophilic attack.

The regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is more complex and can be influenced by the choice of catalyst, ligands, and reaction conditions. However, in silico modeling of the oxidative addition step, the initial and often rate-determining step in the catalytic cycle, can provide valuable insights. It is generally predicted that the C4-Cl bond is more reactive towards oxidative addition with a Pd(0) catalyst due to its lower steric hindrance.

The logical workflow for the in silico prediction of reactivity is depicted in the following diagram:

Experimental Reactivity Profile

Experimental studies on the reactivity of dichloropyridines confirm the predictions from computational models, while also highlighting the influence of reaction conditions on selectivity. For this compound, the C4 position is generally the more reactive site.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with various nucleophiles predominantly occurs at the C4 position.

| Nucleophile | Reaction Conditions | Major Product | Yield (%) |

| Amines (e.g., anilines, alkylamines) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Elevated Temperature | 4-Amino-6-chloro-2,3-dimethylpyridine | High |

| Alkoxides (e.g., NaOMe, NaOEt) | Corresponding alcohol, Reflux | 4-Alkoxy-6-chloro-2,3-dimethylpyridine | Moderate to High |

| Thiolates (e.g., NaSPh) | Solvent (e.g., DMF), Room Temperature | 4-Arylthio-6-chloro-2,3-dimethylpyridine | High |

The general reaction scheme for the SNAr reaction is as follows:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions also show a preference for reaction at the C4 position, although selectivity can be tuned by the choice of ligands and reaction conditions.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Major Product | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 4-Aryl-6-chloro-2,3-dimethylpyridine | Good to Excellent |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 4-Alkynyl-6-chloro-2,3-dimethylpyridine | Moderate to Good |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 4-Amino-6-chloro-2,3-dimethylpyridine | Good to Excellent |

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is illustrated below:

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. The following are representative procedures for SNAr and Suzuki-Miyaura coupling reactions.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1 eq.) and a base (e.g., K2CO3 (2.0 eq.) or Et3N (3.0 eq.)).

-

The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2,3-dimethylpyridine.

General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%) are combined.

-

A degassed solvent system (e.g., toluene/water, dioxane/water) and a base (e.g., K3PO4, Cs2CO3, 2.0-3.0 eq.) are added.

-

The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 2-18 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to yield the 4-aryl-6-chloro-2,3-dimethylpyridine.

Applications in Drug Development

The predictable and selective reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutically active compounds. The ability to sequentially functionalize the C4 and C6 positions allows for the construction of diverse molecular architectures. A common synthetic strategy involves an initial reaction at the more reactive C4 position, followed by a subsequent transformation at the C6 position.

This stepwise functionalization is particularly useful in the synthesis of kinase inhibitors, where a substituted pyridine core often serves as a key pharmacophore that interacts with the hinge region of the kinase enzyme. The substituents introduced at the C4 and C6 positions can be tailored to occupy specific binding pockets and enhance potency and selectivity.

Conclusion

The reactivity of this compound is governed by a combination of electronic and steric factors that can be effectively predicted using in silico computational methods. These predictions, which consistently point to the C4 position as the more reactive site, are well-supported by experimental evidence from nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize this molecule makes it a highly valuable and versatile intermediate in the synthesis of complex molecules for drug discovery and development. A thorough understanding of its reactivity, guided by both computational and experimental approaches, is essential for its efficient utilization in the creation of novel therapeutics.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4,6-Dichloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4,6-dichloro-2,3-dimethylpyridine, a versatile building block for the synthesis of substituted pyridine derivatives.

Given the dichloro-substitution pattern of the starting material, regioselectivity is a key consideration. In substituted dichloropyridines, the site of the initial coupling is influenced by both electronic and steric factors. For this compound, both chlorine atoms are positioned alpha to the ring nitrogen, making them electronically activated towards oxidative addition to the palladium catalyst. However, the chlorine at the 6-position is flanked by a methyl group at the 2-position, introducing significant steric hindrance. Consequently, the first Suzuki-Miyaura coupling is anticipated to occur preferentially at the less sterically hindered 4-position. Subsequent coupling at the 6-position would require more forcing reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Data: Analogous Suzuki-Miyaura Couplings of Dichloropyridines

While a specific protocol for this compound is not extensively documented, numerous studies on analogous dichloropyridines provide a strong basis for developing a robust experimental procedure. The following table summarizes reaction conditions and outcomes for the Suzuki-Miyaura coupling of various dichloropyridine substrates. This data is crucial for selecting an appropriate catalyst system, base, and solvent for the target reaction.

| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |

| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | - | 94 (di-substituted) | [2] |

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | - | (C3 selective) | [3] |

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (5) | Q-Phos (10) | KF | Toluene/H₂O | 80 | - | (C5 selective) | [3] |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 (2-aryl) | [4] |

Experimental Protocol: General Procedure for Monofunctionalization at the 4-Position

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related chloro-heterocycles.[1][4][5] Optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific substrates.

Materials:

-

This compound

-

Arylboronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., a bulky phosphine ligand like SPhos or XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable, at a slightly higher loading than the catalyst).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and a solution of the base (2.0-3.0 equiv.) in degassed water. The use of a biphasic solvent system is common in Suzuki-Miyaura reactions.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Important Considerations for Drug Development Professionals

-

Catalyst Selection: For chloro-heterocycles, which are generally less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial.[6] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition step.[7]

-

Regioselectivity: As previously discussed, the initial coupling is expected at the 4-position. For the synthesis of di-substituted pyridines, a second Suzuki-Miyaura coupling at the more hindered 6-position will likely require a different, more active catalyst and more forcing conditions.

-

Process Safety: Suzuki-Miyaura reactions are generally considered safe; however, palladium catalysts can be pyrophoric, and some solvents and reagents may be flammable or toxic. A thorough safety assessment should be conducted before scaling up any reaction.

-

Purification: The removal of palladium residues from the final product is a critical concern in pharmaceutical synthesis. Appropriate purification methods, such as chromatography or treatment with metal scavengers, should be employed to ensure the final compound meets regulatory requirements.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Application Notes and Protocols: Buchwald-Hartwig Amination of 4,6-Dichloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. This application note provides a detailed protocol for the regioselective monoamination of 4,6-dichloro-2,3-dimethylpyridine, a versatile building block in the development of novel pharmaceuticals and functional materials. The chloro-substituents on the pyridine ring exhibit differential reactivity, allowing for selective functionalization. Typically, the chlorine atom at the C4 position is more susceptible to nucleophilic substitution in palladium-catalyzed reactions, enabling the synthesis of 4-amino-6-chloro-2,3-dimethylpyridine derivatives.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-deficient substrates like dichloropyridines, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the catalytic cycle.

General Reaction Scheme:

A typical catalytic system for this transformation involves a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂, a bulky biarylphosphine ligand like XPhos or SPhos, and a strong base, commonly a tert-butoxide salt. The reaction is generally performed in an inert solvent like toluene or dioxane at elevated temperatures.

Tabulated Quantitative Data

The following table summarizes the expected yields for the monoamination of this compound with various primary and secondary amines based on analogous reactions with dichloropyridines and dichloropyrimidines. These values serve as a benchmark for optimizing the reaction conditions.

| Amine Nucleophile | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12-18 | 85-95 |

| Benzylamine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 16-24 | 80-90 |

| Morpholine | Pd₂(dba)₃ (1.5) / RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 12-18 | 90-98 |

| n-Hexylamine | Pd(OAc)₂ (2) / DavePhos (4) | LiHMDS | Dioxane | 100 | 16-24 | 75-85 |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Monoamination of this compound

This protocol provides a general method for the monoamination at the C4 position. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, morpholine, n-hexylamine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos, DavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1.5-2 mol%), the phosphine ligand (3-4 mol%), and the base (1.2-1.5 equivalents).

-

Add this compound (1.0 equivalent) to the flask.

-

Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the starting pyridine).

-

Add the amine (1.0-1.2 equivalents) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2,3-dimethylpyridine derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 4-amino-6-chloro-2,3-dimethylpyridine derivatives. The regioselectivity of the reaction allows for the controlled introduction of a wide range of amino functionalities, making this protocol highly valuable for the generation of compound libraries in drug discovery and the development of new materials. Careful optimization of the reaction conditions, particularly the choice of ligand and base, is key to achieving high yields and purity.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 4,6-dichloro-2,3-dimethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via modern cross-coupling techniques opens avenues for the synthesis of novel compounds. The following sections detail representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, selective functionalization at the C4 and C6 positions is a key challenge. The electronic and steric environment of the pyridine ring, influenced by the methyl and chloro substituents, dictates the reactivity and selectivity of these transformations. Generally, the C6 position is more sterically hindered, while the C4 position is electronically activated, which can often be exploited to achieve regioselective couplings. These notes provide starting points for the development of selective cross-coupling strategies for this substrate.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-chloro-2,3-dimethylpyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, selective coupling at the C4 position can often be achieved under specific ligand and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 12 | 85 | Representative conditions for mono-arylation at the C4 position. |

| 2 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2.0 equiv) | 1,4-Dioxane | 110 | 18 | 78 | Alternative conditions, may offer different selectivity. |

| 3 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2.0 equiv) | DME/H₂O (4:1) | 90 | 24 | 65 | Classical conditions, may lead to a mixture of products. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the mono-arylation of this compound at the C4 position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add K₃PO₄ (2.0 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2,3-dimethylpyridine.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Regioselective Functionalization of 4,6-Dichloro-2,3-dimethylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2,3-dimethylpyridine is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C4 and C6 positions, influenced by the electronic and steric effects of the vicinal methyl groups at C2 and C3, allows for regioselective functionalization. This selectivity is crucial for the efficient synthesis of complex molecular architectures. This document provides an overview of the key considerations for regioselective reactions and detailed protocols for common transformations.

The regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on dichlorinated pyridines is governed by a combination of electronic and steric factors. In the case of this compound, the electron-donating nature of the two methyl groups at the C2 and C3 positions enhances the electron density of the pyridine ring. However, the position of these substituents also creates a distinct steric environment around the C4 and C6 positions, which can be exploited to achieve regioselective functionalization.

Key Signaling Pathways and Mechanistic Considerations

The functionalization of this compound primarily proceeds through two major mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the nucleophile or coupling partner, and the catalyst system employed.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride). The regioselectivity is determined by the relative stability of the Meisenheimer complex formed upon attack at the C4 versus the C6 position. The electron-donating methyl groups at C2 and C3 can influence the stability of these intermediates.

Application Notes and Protocols for Sonogashira Coupling with 4,6-Dichloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 4,6-dichloro-2,3-dimethylpyridine, a key intermediate in the development of various biologically active compounds. The protocols outlined below are based on established methodologies for similar dichloropyridine substrates and provide a robust starting point for optimization.

The regioselectivity of the Sonogashira coupling on dichloropyridines is influenced by both electronic and steric factors. In many cases, the reaction proceeds preferentially at the more electrophilic C-Cl bond. For 4,6-dichloropyridines, the C6 position is often reported to be more reactive than the C4 position. The presence of electron-donating methyl groups at the 2 and 3 positions of the pyridine ring in this compound is expected to increase the electron density at the C4 and C6 positions, which may influence their relative reactivity. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of the alkyne, can allow for selective mono- or di-alkynylation.

Reaction Scheme

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Mono-alkynylation

This protocol aims for the selective substitution of one chlorine atom, primarily at the more reactive position.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

-